
C11H13N5O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C11H13N5O3S is a chemical compound that belongs to the family of sulfonamides. Sulfonamides are a class of organic compounds that contain a sulfonamide functional group. C11H13N5O3S is a derivative of sulfonamide that has shown promising results in scientific research.
Scientific Research Applications
1. Polymerization Catalysts
- Catalytic Behavior in Polymerization: Sodium 2-arylimino-8-quinolates, varying in aryl and quinolate substituents, show significant activity in the ring-opening polymerization of rac-lactide, yielding amorphous polylactides. These compounds, with their multimetallic assemblies, demonstrate a variety of structural cores based on Na–O repeat units, affecting their catalytic activities (Zhang et al., 2016).
2. C1 Chemistry and Catalysis
- C1 Molecule Transformation: Zeolites, acting as efficient solid catalysts, have shown significant advancements in C1 chemistry, which involves transforming molecules like CO, CO2, CH4, CH3OH, and HCOOH into energy and chemical supplies. Key descriptors influencing zeolite catalytic performance, including framework topologies and nanoconfinement effects, play a vital role in this domain (Zhang et al., 2020).
3. Nuclear Physics and Chemical Reactions
- Microscopic Analysis of Nuclear Reactions: The study of C13(α,n)16O and C13(α,α)13C reactions through the generator-coordinate method provides insights into nuclear physics, particularly in the context of stellar energies and astrophysical factors (Descouvemont, 1987).
4. Geochemistry and Oil Cracking
- Kinetic Modeling of Kerogen and Oil Cracking: The study of kerogen and oil cracking in a closed pyrolysis system contributes to understanding geochemical processes, involving reactions like C–O or C–S bond cracking, and helps in deducing kinetic schemes for these geological transformations (Behar et al., 1992).
5. Non-Thermal Plasma Catalysis
- Non-Thermal Plasma in C1 Chemistry: The integration of non-thermal plasma (NTP) catalysis offers advantages in C1 chemistry, especially for transformations involving CO, CO2, CH4, and CH3OH, under mild conditions and with energy efficiency. This field involves the study of interactions in plasma-catalyst systems and their applications in reactions like CO2 hydrogenation (Chen et al., 2020).
Mechanism of Action
Target of Action
The compound with the molecular formula C11H13N5O3S is identified as Sulfamethoxypyridazine . This compound belongs to the class of drugs known as sulfonamides, which are commonly used as antibiotics. The primary targets of Sulfamethoxypyridazine are bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction.
Mode of Action
Sulfamethoxypyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . By blocking this enzyme, the drug prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.
Biochemical Pathways
The action of Sulfamethoxypyridazine affects the biochemical pathway of folic acid synthesis in bacteria. The inhibition of dihydropteroate synthase disrupts the production of dihydrofolic acid, which is a crucial step in the pathway leading to the synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids in bacteria .
Result of Action
The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential nucleic acids, thereby inhibiting their ability to reproduce. This leads to a decrease in the number of bacteria, helping to resolve the infection .
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c12-20(18,19)9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H2,12,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZLGLWWBSCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


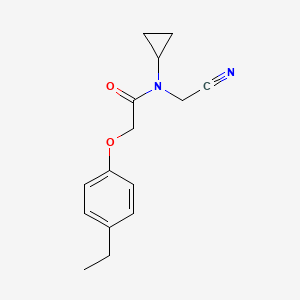

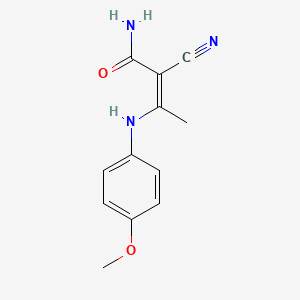
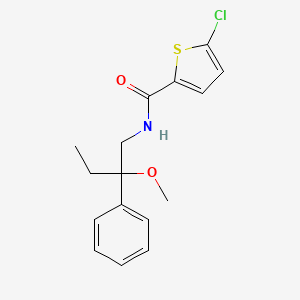
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
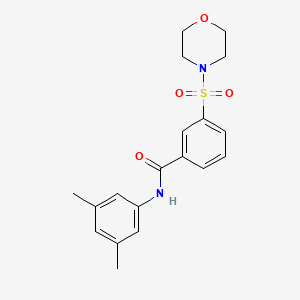

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
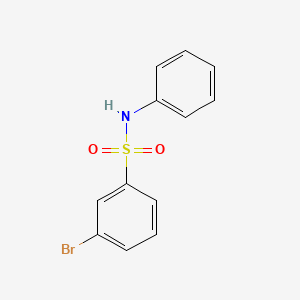
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
